Tolamolol hydrochloride
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Overview
Description
Tolamolol hydrochloride is a phenoxypropranolamine derivative that acts as a selective beta-adrenergic receptor antagonist. It is primarily used for its cardioselective beta-blocking properties, making it effective in controlling ventricular rate in supraventricular arrhythmias and reducing the frequency of ventricular ectopic beats . This compound is particularly beneficial for patients with obstructive pulmonary disease who require cardiac beta-adrenergic blockade .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolamolol hydrochloride is synthesized through a multi-step process involving the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. This intermediate is then reacted with 4-aminobenzamide in the presence of a base to yield 4-(2-(2-hydroxy-3-(2-methylphenoxy)propylamino)ethoxy)benzamide . The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified through crystallization and filtration to obtain high-purity this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Tolamolol hydrochloride undergoes various chemical reactions, including:
Oxidation: Tolamolol can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert tolamolol to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxypropranolamine derivatives.
Scientific Research Applications
Tolamolol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving beta-adrenergic receptors.
Industry: Utilized in the development of cardioselective beta-blockers for pharmaceutical applications.
Mechanism of Action
Tolamolol hydrochloride exerts its effects by selectively inhibiting myocardial beta-adrenergic receptors. This inhibition reduces the heart rate and myocardial contractility, leading to decreased oxygen demand and improved cardiac efficiency. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-adrenergic receptor antagonist with similar beta-blocking potency but lacks cardioselectivity.
Uniqueness
Tolamolol hydrochloride is unique due to its high cardioselectivity and minimal direct cell membrane effects. It is particularly advantageous for patients with obstructive pulmonary disease, as it provides effective beta-adrenergic blockade without significant respiratory side effects .
Properties
CAS No. |
51599-37-2 |
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Molecular Formula |
C19H25ClN2O4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-[2-[[2-hydroxy-3-(2-methylphenoxy)propyl]amino]ethoxy]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-14-4-2-3-5-18(14)25-13-16(22)12-21-10-11-24-17-8-6-15(7-9-17)19(20)23;/h2-9,16,21-22H,10-13H2,1H3,(H2,20,23);1H |
InChI Key |
ZATQSCRQPQXBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(CNCCOC2=CC=C(C=C2)C(=O)N)O.Cl |
Origin of Product |
United States |
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